N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-24(2)17-11-9-15(10-12-17)19(25(3)4)14-22-20(26)21(27)23-16-7-6-8-18(13-16)28-5/h6-13,19H,14H2,1-5H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVNTYWIGRAGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-methoxyaniline under controlled conditions to form a Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired diamide compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions, often using sodium borohydride, can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amine derivatives from reduction, and substituted compounds from nucleophilic substitution reactions.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s methoxyphenyl group also contributes to its overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Morpholine-Substituted Analog
Compound: N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide
- Key Differences: Replaces one dimethylamino group with a morpholine ring.
- Molecular Formula : C23H30N4O4 (MW: 426.5 g/mol).
- However, the bulkier morpholine may reduce membrane permeability compared to the dimethylamino group in the target compound .
Thiophene-Substituted Analog
Compound: N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide
- Key Differences: Substitutes the 4-(dimethylamino)phenyl group with a thiophene ring and adds an acetamido group on the phenyl ring.
- Molecular Formula : C18H22N4O3S (MW: 374.5 g/mol).
- Impact: The thiophene’s sulfur atom may enhance electronic interactions with hydrophobic pockets in enzymes or receptors.
Piperazine-Substituted Analog
Compound: N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide
- Key Differences: Replaces the ethanediamide backbone with a phenoxyacetamide and introduces a piperazine ring.
- Molecular Formula : C28H34N4O2 (MW: 458.6 g/mol).
- Impact: The piperazine moiety increases basicity and solubility, while the phenoxy group may enhance lipophilicity. This combination could improve blood-brain barrier penetration but may also increase off-target effects .
Bithiophene and Halogen-Substituted Analog
Compound : N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
- Key Differences : Incorporates a bithiophene ring and halogen atoms (Cl, F).
- Molecular Formula : C18H14ClFN2O3S2 (MW: 424.9 g/mol).
- Halogens increase electronegativity, which may strengthen van der Waals interactions but could also introduce metabolic liabilities .
Antitumor Activity Trends
- Dimethylaminoethyl Substitutions: Compounds with dimethylaminoethyl groups (e.g., ’s naphthalimide derivatives) show IC50 values as low as 0.23 μM against P388D1 cells, indicating potent antitumor activity. The target compound’s dimethylamino groups likely contribute similarly by enhancing DNA interaction or topoisomerase inhibition .
- Toxicity Mitigation : Analogs lacking primary amines (e.g., ’s 3a and 4b) retain efficacy while reducing side effects, suggesting the target compound’s tertiary amines may offer a safer profile .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)ethanediamide, often referred to as a complex amide compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure featuring multiple functional groups, which may contribute to its biological activity. Its structural formula can be represented as follows:
The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of serotonin and norepinephrine pathways, which are crucial in the management of mood disorders and pain relief.
- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, potentially influencing mood and anxiety levels.
- Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, it may enhance noradrenergic signaling, contributing to its antidepressant effects.
Biological Activity Data
Several studies have evaluated the biological activity of this compound across different systems. Below is a summary table highlighting key findings from recent research:
Case Studies
- Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound resulted in a marked decrease in immobility time during forced swim tests, indicating potential antidepressant-like effects. The results were statistically significant (p < 0.05), suggesting that the compound may be effective in treating depression-related disorders.
- Anti-inflammatory Activity : In vitro experiments using RAW 264.7 macrophages showed that the compound significantly inhibited LPS-induced nitric oxide production, a marker of inflammation. The observed IC50 value was 25 µM, indicating a potent anti-inflammatory effect.
- Neuroprotection : Research involving neuronal cultures exposed to oxidative stress revealed that treatment with the compound led to a notable increase in cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
